molecular formula C24H23N7O B2499250 (Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 941919-71-7

(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2499250
CAS No.: 941919-71-7
M. Wt: 425.496
InChI Key: FIHHQXQUAYXMCY-XFXZXTDPSA-N
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Description

(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H23N7O and its molecular weight is 425.496. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a member of the triazolo-pyrimidine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential applications in medicine.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring fused with a pyrimidine moiety.
  • A piperazine linker.
  • A phenyl group and a p-tolyl substituent.

The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring via click chemistry.
  • Coupling reactions to attach the piperazine and phenyl groups.
  • Final modifications to achieve the desired enone functionality.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Activity

Triazolo-pyrimidines have been evaluated for their antiviral properties:

  • Some derivatives demonstrated efficacy against viruses such as Zika and Dengue with low micromolar EC50 values .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing that triazole derivatives can inhibit cancer cell proliferation:

  • Specific modifications on the pyrimidine core have been linked to enhanced anticancer activity against various cell lines .

Inhibition of Enzymes

Research has highlighted the ability of certain triazolo-pyrimidine derivatives to inhibit histone demethylases, which are crucial in cancer progression:

  • For example, some compounds have shown IC50 values in the micromolar range for inhibiting LSD1/KDM1A .

Case Studies

StudyFindings
Study 1Identified significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Study 2Demonstrated antiviral effects against Zika virus with an EC50 of 2.4 µM.
Study 3Showed anticancer activity in vitro with IC50 values ranging from 5 to 15 µM across different cancer cell lines.

Properties

IUPAC Name

(Z)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O/c1-18-7-10-20(11-8-18)31-24-22(27-28-31)23(25-17-26-24)30-15-13-29(14-16-30)21(32)12-9-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHHQXQUAYXMCY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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